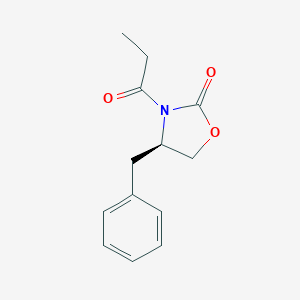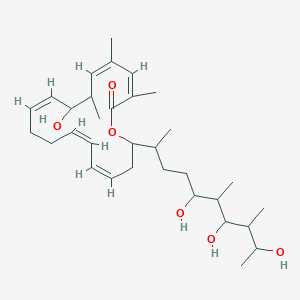
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one is a natural product found in Streptomyces halstedii and Streptomyces graminofaciens with data available.
Wissenschaftliche Forschungsanwendungen
Oxylipins from Microalgae and TNF-α Inhibition
Research on microalgae like Chlamydomonas debaryana and Nannochloropsis gaditana has revealed the isolation of oxylipins, compounds related in structure and function to (3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one. These oxylipins demonstrated significant inhibition of TNF-α production in macrophages, highlighting their potential in anti-inflammatory applications (de los Reyes et al., 2014).
Icetexane Diterpenoids and Molecular Structure
Icetexane diterpenoids, such as 11,12-Dihydroxy-10,6,8,11,13-icetexapentan-1-one isolated from the roots of Premna obtusifolia, offer insights into complex molecular structures that may share similarities with the target compound. These studies contribute to understanding the stereochemistry and molecular conformations vital for the activity of such compounds (Razak et al., 2011).
Fatty Acid Hydroperoxides and Peroxy Radicals
Research on fatty acid hydroperoxides, similar in structure to the target compound, demonstrates their conversion into various products via metal-catalyzed reactions. Such transformations are essential for understanding the reactivity and potential applications of similar compounds (Haynes & Vonwiller, 1990).
Bioactive Organotin Compounds
The synthesis of bioactive organotin compounds from sodium deoxycholate shows the potential of combining complex organic structures with metal atoms. These compounds exhibited significant antimicrobial and antitumor activities, which may be relevant to similar compounds (Shaheen et al., 2014).
Scientific Research Applications of (3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
Oxylipins and Anti-Inflammatory Activity
Research on microalgae such as Chlamydomonas debaryana and Nannochloropsis gaditana has led to the isolation of oxylipins. These compounds, derived from fatty acids, show promising anti-inflammatory effects. For instance, C-16 hydroxy acid significantly decreased TNF-α levels, highlighting its potential in addressing inflammation-related concerns (de los Reyes et al., 2014).
Icetexane Diterpenoid and Molecular Structure
The compound "11,12-Dihydroxy-10,6,8,11,13-icetexapentan-1-one" is a new icetexane diterpenoid isolated from Premna obtusifolia. Its structure, involving three fused rings, has been elucidated, adding to our understanding of complex organic molecules (Razak et al., 2011).
Catalysis in Fatty Acid Transformations
In the realm of chemical transformations, copper(II) trifluoromethanesulphonate has been identified as an effective catalyst for the conversion of certain fatty acid hydroperoxides into hydroperoxy dioxolanes and dioxabicycloheptanes, demonstrating the role of catalysis in organic synthesis (Haynes & Vonwiller, 1990).
Protective Subunits in Erythronolides
Studies on erythronolides, which are crucial in antibiotic biosynthesis, have examined the structure of a protected C(1)-C(10) subunit. This research aids in understanding the molecular architecture of these complex molecules (Lynch et al., 1989).
Triorganotin(IV) Derivatives and Bioactivity
The synthesis and structural elucidation of triorganotin(IV) derivatives of sodium deoxycholate reveal their promising antimicrobial and antitumor activities, expanding the scope of organotin chemistry in biomedical applications (Shaheen et al., 2014).
Eigenschaften
CAS-Nummer |
145177-62-4 |
|---|---|
Produktname |
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one |
Molekularformel |
C32H52O6 |
Molekulargewicht |
532.8 g/mol |
IUPAC-Name |
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one |
InChI |
InChI=1S/C32H52O6/c1-21-19-23(3)28(34)15-13-11-9-8-10-12-14-16-30(38-32(37)24(4)20-21)22(2)17-18-29(35)26(6)31(36)25(5)27(7)33/h8,10,12-15,19-20,22-23,25-31,33-36H,9,11,16-18H2,1-7H3/b10-8-,14-12-,15-13-,21-19-,24-20- |
InChI-Schlüssel |
BLYZUBYBBZIPIQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1/C=C(\C=C(/C(=O)OC(C/C=C\C=C/CC/C=C\C1O)C(C)CCC(C(C)C(C(C)C(C)O)O)O)\C)/C |
SMILES |
CC1C=C(C=C(C(=O)OC(CC=CC=CCCC=CC1O)C(C)CCC(C(C)C(C(C)C(C)O)O)O)C)C |
Kanonische SMILES |
CC1C=C(C=C(C(=O)OC(CC=CC=CCCC=CC1O)C(C)CCC(C(C)C(C(C)C(C)O)O)O)C)C |
Synonyme |
FD 892 FD-892 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)
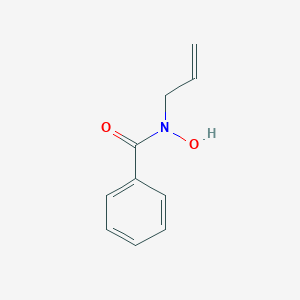
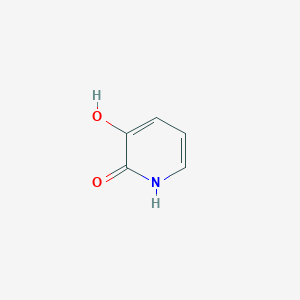
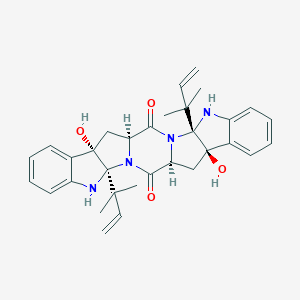
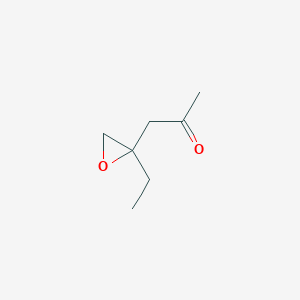
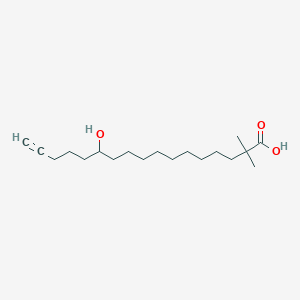
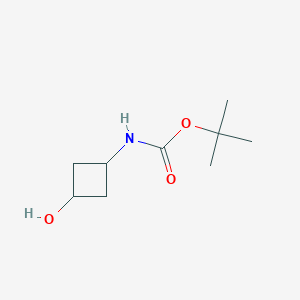
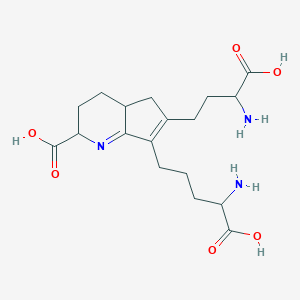
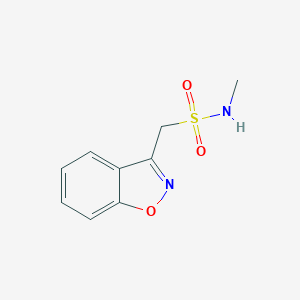
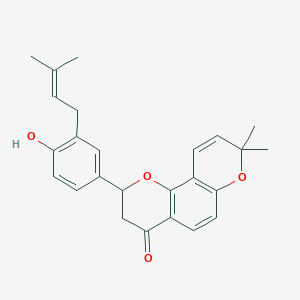
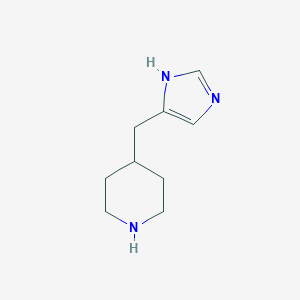
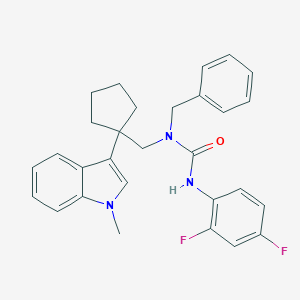
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B124240.png)
